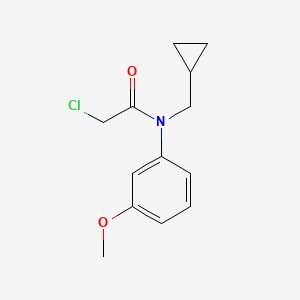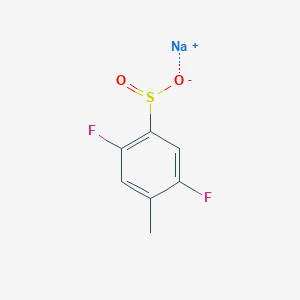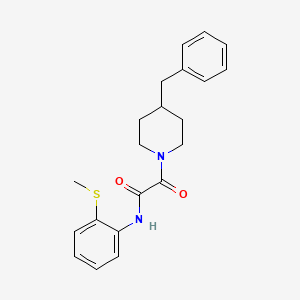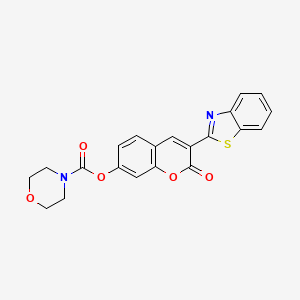
2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in the development of novel drugs. This compound is known for its unique properties, including its ability to inhibit certain enzymes and modulate the activity of neurotransmitters in the brain.
作用机制
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act through the modulation of neurotransmitter activity in the brain. Specifically, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter activity, 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory molecules. This can lead to a reduction in inflammation and pain. It has also been shown to modulate the activity of GABA receptors, which can lead to anxiolytic and anticonvulsant effects.
实验室实验的优点和局限性
One of the advantages of 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide is its relatively simple synthesis method, which makes it accessible to researchers. It also has a wide range of potential applications in various therapeutic areas. However, one of the limitations of this compound is its relatively low potency compared to other drugs in the same class. This can make it more difficult to achieve therapeutic effects at lower doses.
未来方向
There are several future directions for research on 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide. One area of focus is the development of more potent analogs of the compound that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the compound's potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the compound to be used in the development of novel drugs for the treatment of pain and inflammation.
合成方法
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-methoxybenzaldehyde, which is converted to 3-methoxyphenylacetic acid through a series of reactions. The resulting acid is then converted to the corresponding amide using chlorocarbonyl cyclopropylmethyl ether and triethylamine. The final step involves the introduction of a chlorine atom to the amide using thionyl chloride.
科学研究应用
2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential as a drug candidate in various therapeutic areas. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-4-2-3-11(7-12)15(13(16)8-14)9-10-5-6-10/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQQJHFZNRFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416954 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B2541238.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)
![Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2541241.png)


![2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2541251.png)
![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)
![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)

![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)